molecular formula C20H23NO5S B15096275 8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline

8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline

Cat. No.: B15096275
M. Wt: 389.5 g/mol
InChI Key: VFPANYBNGKSIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline is a complex organic compound with a unique structure that includes a dioxepine ring fused to an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoquinoline core, followed by the introduction of the dioxepine ring and the sulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline: This compound shares a similar isoquinoline core but lacks the dioxepine ring and sulfonyl group.

    Dextromethorphan Impurity 12: Another related compound with a similar core structure but different functional groups.

Uniqueness

8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline is unique due to its combination of a dioxepine ring and a sulfonyl group attached to an isoquinoline core. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

8-(4-methoxyphenyl)sulfonyl-7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinoline

InChI

InChI=1S/C20H23NO5S/c1-14-18-13-20-19(25-10-3-11-26-20)12-15(18)8-9-21(14)27(22,23)17-6-4-16(24-2)5-7-17/h4-7,12-14H,3,8-11H2,1-2H3

InChI Key

VFPANYBNGKSIPB-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC3=C(C=C2CCN1S(=O)(=O)C4=CC=C(C=C4)OC)OCCCO3

Origin of Product

United States

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